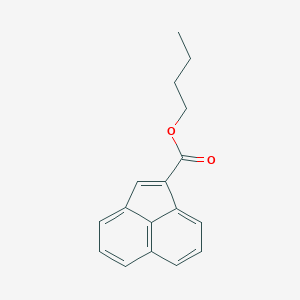
Butyl acenaphthylene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl acenaphthylene-1-carboxylate is an organic compound that belongs to the class of carboxylate esters It is derived from acenaphthylene, a polycyclic aromatic hydrocarbon, and butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid with butyl alcohol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the reaction. The general reaction scheme is as follows:
Acenaphthylene-1-carboxylic acid+Butyl alcoholAcid catalystButyl acenaphthylene-1-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Additionally, the use of advanced catalysts and solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1-carboxylic acid and butyl alcohol.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed under basic conditions.
Major Products
Oxidation: Acenaphthylene-1-carboxylic acid and butyl alcohol.
Reduction: Acenaphthylene-1-carbinol.
Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl acenaphthylene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of butyl acenaphthylene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acenaphthylene-1-carboxylic acid and butyl alcohol, which can then participate in further biochemical or chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl acenaphthylene-1-carboxylate: Similar structure but with a methyl group instead of a butyl group.
Ethyl acenaphthylene-1-carboxylate: Contains an ethyl group instead of a butyl group.
Propyl acenaphthylene-1-carboxylate: Contains a propyl group instead of a butyl group.
Uniqueness
Butyl acenaphthylene-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The length and structure of the butyl group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its methyl, ethyl, and propyl counterparts.
Properties
CAS No. |
88491-96-7 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
butyl acenaphthylene-1-carboxylate |
InChI |
InChI=1S/C17H16O2/c1-2-3-10-19-17(18)15-11-13-8-4-6-12-7-5-9-14(15)16(12)13/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
NMYDOMWEEAAZCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















